6-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
6-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by a pyridine ring substituted with a 2-methylphenyl group at the 6-position, a carboxylic acid group at the 3-position, and a keto group at the 2-position
Properties
CAS No. |
1204296-40-1 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
6-(2-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3/c1-8-4-2-3-5-9(8)11-7-6-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17) |
InChI Key |
AMPSYNCRWPTYQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC=C(C(=O)N2)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylbenzaldehyde with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyridine derivative. The reaction typically requires heating and may involve the use of catalysts to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high purity and yield. The industrial process would also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
6-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and metabolic stability are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1H-pyridine-3-carboxylic acid: Lacks the 2-methylphenyl group, which may result in different chemical and biological properties.
6-phenyl-2-oxo-1H-pyridine-3-carboxylic acid: Similar structure but without the methyl group, potentially affecting its reactivity and interactions.
6-(2-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid: Contains a chlorine atom instead of a methyl group, which can influence its chemical behavior and biological activity.
Uniqueness
The presence of the 2-methylphenyl group in 6-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
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